molecular formula C5H10N4 B1289483 5-Amino-4-(aminomethyl)-1-methylpyrazole CAS No. 753444-70-1

5-Amino-4-(aminomethyl)-1-methylpyrazole

Cat. No. B1289483
Key on ui cas rn: 753444-70-1
M. Wt: 126.16 g/mol
InChI Key: KDWPBNLPCBKVJR-UHFFFAOYSA-N
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Patent
US07179801B2

Procedure details

To a solution of 5-amino-4-aminomethyl-1-methylpyrazole dihydrochloride (10 g) in methanol (100 ml) was added 28% sodium methoxide solution in methanol (19.4 ml). The mixture was filtered, and the filtrate was concentrated in vacuo. Separately, acetic anhydride (14.2 ml) was added to formic acid (11.5 ml), and the mixture was stirred at room temperature for 30 minutes. The resulting mixture was added to the oily residue obtained above (5-amino-4-aminomethyl-1-methylpyrazole), and the mixture was stirred at room temperature for 2 hours. After evaporation of the solvent in vacuo, water was added to the residue. The mixture was adjusted to pH 9.5 with Diaion® SA10A(OH−) (Mitsubishi Chemical Coporation). The mixture was filtered and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with dichloromethane/methanol (3:1) to give 5-formamido-4-formamidomethyl-1-methylpyrazole (3.97 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[N:8]([CH3:9])[N:7]=[CH:6][C:5]=1[CH2:10][NH2:11].C[O-].[Na+]>CO>[NH2:3][C:4]1[N:8]([CH3:9])[N:7]=[CH:6][C:5]=1[CH2:10][NH2:11] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.Cl.NC1=C(C=NN1C)CN
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
19.4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Separately, acetic anhydride (14.2 ml) was added to formic acid (11.5 ml)
ADDITION
Type
ADDITION
Details
The resulting mixture was added to the oily residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=NN1C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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